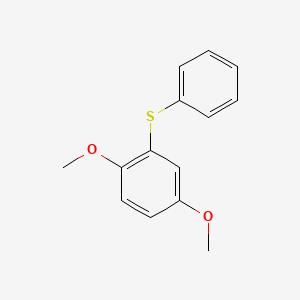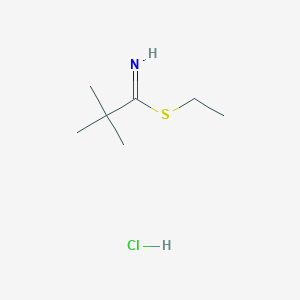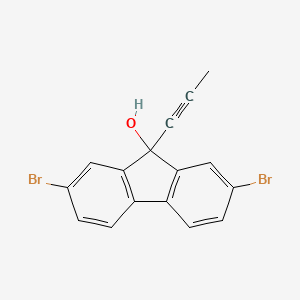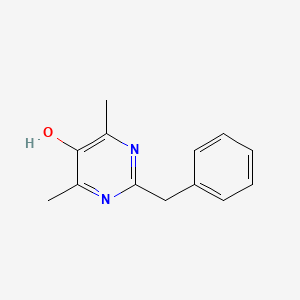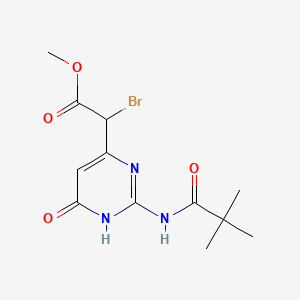![molecular formula C15H10ClN3 B14398868 10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole CAS No. 88368-32-5](/img/structure/B14398868.png)
10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole is a heterocyclic compound that contains nitrogen atoms within its structure. The molecular formula of this compound is C15H10ClN3, and it consists of 29 atoms: 10 hydrogen atoms, 15 carbon atoms, 3 nitrogen atoms, and 1 chlorine atom
Vorbereitungsmethoden
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of 10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole can be compared with other similar compounds, such as:
- 10-Chloro-7-methyl-7H-pyrimido[5,4-c]indole
- 10-Chloro-7-methyl-7H-pyrimido[5,4-c]quinoline
These compounds share similar structural features but differ in their specific substituents and overall properties. The uniqueness of this compound lies in its specific combination of chlorine and methyl groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
88368-32-5 |
|---|---|
Molekularformel |
C15H10ClN3 |
Molekulargewicht |
267.71 g/mol |
IUPAC-Name |
10-chloro-7-methylpyrimido[5,4-c]carbazole |
InChI |
InChI=1S/C15H10ClN3/c1-19-12-5-3-10(16)6-11(12)14-13(19)4-2-9-7-17-8-18-15(9)14/h2-8H,1H3 |
InChI-Schlüssel |
GAKOBAHWEVHLCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC4=CN=CN=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


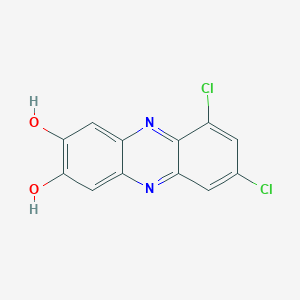
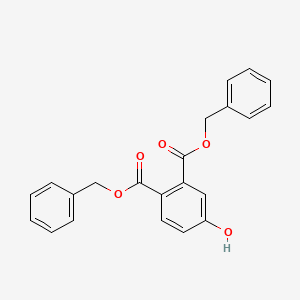
![N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea](/img/structure/B14398800.png)
![1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14398815.png)
![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)

![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)
